molecular formula C23H27F3N2O4 B396330 N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide CAS No. 664370-46-1

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide

Cat. No.: B396330
CAS No.: 664370-46-1
M. Wt: 452.5g/mol
InChI Key: AXXWTGHVZQAOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

CAS No.

664370-46-1

Molecular Formula

C23H27F3N2O4

Molecular Weight

452.5g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C23H27F3N2O4/c1-20(2,3)18(30)27-22(23(24,25)26)17-15(11-21(4,5)12-16(17)29)28(19(22)31)13-7-9-14(32-6)10-8-13/h7-10H,11-12H2,1-6H3,(H,27,30)

InChI Key

AXXWTGHVZQAOSV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)OC)(C(F)(F)F)NC(=O)C(C)(C)C)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)OC)(C(F)(F)F)NC(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 2,2-dimethylpropanoyl chloride to form an intermediate hydrazone. This intermediate then undergoes cyclization with trifluoroacetic anhydride to yield the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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